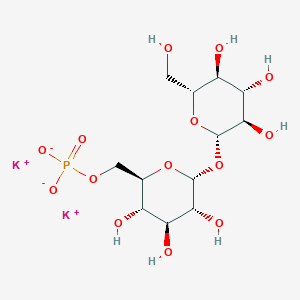

Trehalosa 6-fosfato dipotásico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trehalose 6-phosphate (T6P) dipotassium salt is a standard used to measure T6P concentrations in potato tubers and other plants via LC-MS . It has a variety of uses in scientific research as a stabilizing agent in cell culture media, a nutrient source for cell cultures, and a signaling molecule in plant and bacterial systems . It is an intermediate in the synthesis of D- (+)-Trehalose, a disaccharide composed of two α-glucose units . D- (+)-Trehalose is used in many processed foods as well as in biopharmaceutical monoclonal antibody formulations .

Synthesis Analysis

Trehalose 6-phosphate (T6P) is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . This reaction is catalyzed by trehalose-6-phosphate synthase . T6P serves as a precursor for the synthesis of trehalose .

Molecular Structure Analysis

The molecular structure of Trehalose 6-phosphate dipotassium salt is complex and detailed information can be found in various sources .

Chemical Reactions Analysis

Trehalose 6-phosphate (T6P) is involved in various chemical reactions. For instance, it is involved in the hydrolysis of trehalose-6-phosphate, a reaction characterized by a burst-like kinetic behavior which is characterized by a decrease of the enzymatic rate after the pre-steady state .

Physical and Chemical Properties Analysis

Trehalose 6-phosphate dipotassium salt has a molecular weight of 498.46 g/mol . It is an off-white powder with less than 10% water content (Karl Fischer) . The cation traces are K: 14-17.3%, P: 5.8 - 6.7% .

Aplicaciones Científicas De Investigación

Mejora de la tolerancia a la sal en las plantas

La trehalosa 6-fosfato dipotásica juega un papel crucial en la mejora de la tolerancia a la sal en las plantas. En un estudio realizado en Anoectochilus roxburghii, una especie ampliamente utilizada como alimento saludable, se encontró que los genes de la Trehalosa-6-Fosfato Sintasa (TPS) funcionan en respuesta a la estimulación de NaCl y juegan un papel clave en el metabolismo de los polisacáridos y los glucósidos .

Función en la biosíntesis de la trehalosa

La trehalosa-6-fosfato sintasa (TPS), que participa en la síntesis de la trehalosa, transfiere la glucosa de la UDP-glucosa a la glucosa-6-fosfato (G6P) para producir trehalosa-6-fosfato (T6P). Este proceso es crucial en la biosíntesis de la trehalosa .

Respuesta al estrés en la quinoa

En la quinoa, un cultivo altamente resistente al estrés salino-alcalino, la trehalosa 6-fosfato dipotásica juega un papel importante. Los genes TPS y Trehalosa-6-Fosfato Fosfatasa (TPP) en la quinoa están involucrados en la respuesta al estrés. La acumulación de algunos metabolitos y la expresión de muchos genes reguladores en la vía de biosíntesis de la trehalosa cambian significativamente bajo estrés salino-alcalino .

Estándar para medir las concentraciones de T6P

La trehalosa 6-fosfato dipotásica se utiliza como estándar para medir las concentraciones de T6P en tubérculos de patata .

Patrón de calibración en el ensayo LC-MS

También se utiliza como patrón de calibración en el ensayo de cromatografía líquida-espectrometría de masas (LC-MS) para la medición de T6P en plantas .

Mecanismo De Acción

Target of Action:

T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .

Mode of Action:

The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .

Biochemical Pathways:

T6P impacts several pathways:

- Carbon Partitioning : By regulating SnRK1, T6P affects central carbon metabolism, influencing plant growth in response to environmental stimuli .

Pharmacokinetics:

T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .

Result of Action:

Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .

Action Environment:

Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .

Safety and Hazards

Trehalose 6-phosphate dipotassium salt has several hazard statements including H302 + H332 - H311 - H370 . Precautionary statements include P260 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P308 + P311 . It is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - STOT SE 1 .

Direcciones Futuras

There is growing interest in trehalose metabolism for therapeutic purposes due to the key role of trehalose in pathogenic organisms . The T6P/SnRK1 pathway can be harnessed for further improvements such as grain number and grain filling traits and abiotic stress resilience through targeted gene editing, breeding, and chemical approaches .

Análisis Bioquímico

Biochemical Properties

Trehalose 6-phosphate dipotassium salt interacts with several enzymes, proteins, and other biomolecules. It is synthesized by the enzyme trehalose-6-phosphate synthase (TPS), which uses glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose as substrates . The product of this reaction, trehalose-6-phosphate, is then converted to trehalose by the enzyme trehalose-6-phosphate phosphatase (TPP) .

Cellular Effects

Trehalose 6-phosphate dipotassium salt has a profound impact on various types of cells and cellular processes. It regulates sugar metabolism in plants like Arabidopsis and promotes their growth . It also plays a role in maintaining cellular homeostasis under stress conditions .

Molecular Mechanism

The molecular mechanism of action of trehalose 6-phosphate dipotassium salt involves its binding interactions with biomolecules and changes in gene expression. Trehalose 6-phosphate (T6P) blocks the action of sucrose nonfermenting-1-related protein kinase 1, which affects the energy and carbon metabolism . It also serves as a precursor for the synthesis of trehalose .

Temporal Effects in Laboratory Settings

The effects of trehalose 6-phosphate dipotassium salt change over time in laboratory settings. It has been used as a standard to measure T6P concentrations in potato tubers . It has also been used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for measurement of T6P in plants .

Metabolic Pathways

Trehalose 6-phosphate dipotassium salt is involved in the trehalose metabolic pathway. It is produced by the enzyme trehalose-6-phosphate synthase (TPS) using glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . It is then transformed to trehalose by trehalose-6-phosphate phosphatase (TPP) .

Subcellular Localization

The subcellular localization of trehalose 6-phosphate dipotassium salt is predominantly in the cytoplasm This localization is crucial for its activity and function

Propiedades

| { "Design of the Synthesis Pathway": "Trehalose 6-phosphate dipotassium salt can be synthesized by phosphorylation of trehalose followed by potassium salt formation.", "Starting Materials": [ "Trehalose", "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve trehalose in water", "Step 2: Add phosphoric acid to the solution and stir", "Step 3: Heat the mixture at 80-90°C for 6-8 hours to allow phosphorylation of trehalose", "Step 4: Cool the mixture to room temperature", "Step 5: Add potassium hydroxide to the mixture and stir", "Step 6: Adjust the pH to 7-8 using hydrochloric acid", "Step 7: Filter the solution to obtain Trehalose 6-phosphate dipotassium salt" ] } | |

Número CAS |

136632-28-5 |

Fórmula molecular |

C12H21K2O14P |

Peso molecular |

498.46 g/mol |

Nombre IUPAC |

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |

Clave InChI |

YKCUKYNZTFYPHM-PVXXTIHASA-L |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)